5-Chloro-2-methoxy-4-nitropyridine N-oxide
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Overview
Description
5-Chloro-2-methoxy-4-nitropyridine N-oxide is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring, with an additional N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitropyridine N-oxide typically involves the nitration of 2-chloro-4-methoxypyridine followed by oxidation. The nitration reaction is carried out using nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the N-oxide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs. The use of automated systems for reagent addition and temperature control further enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-nitropyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2-methoxy-4-nitropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methoxy-4-nitropyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-nitropyridine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group and N-oxide functional group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-5-nitropyridine
- 2-Chloro-5-nitropyridine
- 4-Nitro-2-picoline N-oxide
Uniqueness
5-Chloro-2-methoxy-4-nitropyridine N-oxide is unique due to the presence of both a nitro group and an N-oxide functional group, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H5ClN2O4 |
---|---|
Molecular Weight |
204.57 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-6-2-5(9(11)12)4(7)3-8(6)10/h2-3H,1H3 |
InChI Key |
PEMVHCQPPJCBGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[N+](C=C(C(=C1)[N+](=O)[O-])Cl)[O-] |
Origin of Product |
United States |
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